molecular formula C18H17NO4S B12343757 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B12343757
M. Wt: 343.4 g/mol
InChI Key: TXZBWUWGQKEGQV-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of benzothiazole and chromone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts under high pressure conditions . Another approach includes the use of diazo-coupling reactions between aniline derivatives and benzothiazole intermediates .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate

InChI

InChI=1S/C18H17NO4S/c1-10(20)23-11-6-7-12-15(8-11)22-9-13(17(12)21)18-19-14-4-2-3-5-16(14)24-18/h2-5,9,11-12,15H,6-8H2,1H3

InChI Key

TXZBWUWGQKEGQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C(C1)OC=C(C2=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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